3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-N-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-amine
Description
3-(4-Methoxy-2-methylphenyl)-2,5-dimethyl-N-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-amine (referred to as MPZP in multiple studies) is a pyrazolo[1,5-a]pyrimidine derivative with notable pharmacological activity as a corticotropin-releasing factor type 1 (CRF1) receptor antagonist. Its molecular formula is C21H28N4O, with a molecular weight of 352.48 g/mol . Structurally, it features a pyrazolo[1,5-a]pyrimidine core substituted at positions 3 and 5 with a 4-methoxy-2-methylphenyl group and methyl groups, respectively, and a pentan-3-ylamine moiety at position 7 .
MPZP exhibits high affinity for CRF1 receptors (Ki = 4.9 nM) and specificity over other receptor subtypes, making it a key tool in studying stress-related disorders, anxiety, and alcohol dependence . Preclinical studies demonstrate its efficacy in reducing post-dependent alcohol intake in rodent models and modulating FAAH-mediated anxiety pathways .
Properties
IUPAC Name |
3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-N-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-7-16(8-2)23-19-12-14(4)22-21-20(15(5)24-25(19)21)18-10-9-17(26-6)11-13(18)3/h9-12,16,23H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBJSFUFEUXTNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1=CC(=NC2=C(C(=NN12)C)C3=C(C=C(C=C3)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202579-74-6 | |
| Record name | DMP904 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202579746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
3-(4-Methoxy-2-methylphenyl)-2,5-dimethyl-N-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-amine, also known by its chemical identifiers and synonyms such as HMDB0013894, is a compound that belongs to the class of organic compounds known as phenylpyrazoles. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.
- Molecular Formula : C21H28N4O
- IUPAC Name : 3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-N-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-amine
Biological Activity Overview
The biological activity of this compound has been explored in limited studies. The following sections summarize key findings regarding its pharmacological effects.
Pharmacological Profile
-
Monoamine Transporter Interaction :
- Research indicates that phenylpyrazoles may influence monoamine transporters, which are crucial for neurotransmitter regulation. A study on related compounds showed that they could inhibit the uptake or stimulate the release of neurotransmitters such as dopamine and serotonin in rat brain synaptosomes .
- Potential Stimulant Properties :
-
Anti-Cancer Activity :
- While direct studies on this specific compound are sparse, related compounds in the pyrazole class have demonstrated anti-cancer properties. For example, phenylpyrazoles have been linked to inducing apoptosis in cancer cell lines through various pathways involving apoptosis regulators like NF-kB and STAT3 .
Case Study 1: In Vitro Studies on Monoamine Transporters
A comprehensive study evaluated various positional isomers of phenylpyrazoles for their ability to interact with monoamine transporters. The findings indicated that certain isomers could significantly inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This suggests a potential application in mood disorders or conditions characterized by low monoamine levels .
Case Study 2: Anti-Cancer Mechanisms
Research on structurally similar compounds has shown that they can induce cell death in cancer models. For instance, one study highlighted a compound's ability to activate death receptors involved in apoptotic pathways in colon cancer cell lines. This mechanism may be relevant for exploring the therapeutic potential of 3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-N-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-amine against various malignancies .
Data Table: Summary of Biological Activities
Scientific Research Applications
Basic Information
- IUPAC Name : 3-(4-Methoxy-2-methylphenyl)-2,5-dimethyl-N-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-amine
- Molecular Formula : CHNO
- Molecular Weight : 352.48 g/mol
Structure
The compound features a pyrazolo-pyrimidine core with various substituents that contribute to its biological activity. The presence of a methoxy group and branched alkyl chains enhances its lipophilicity and potential receptor interactions.
Medicinal Chemistry
This compound is primarily investigated for its role as a potential therapeutic agent. Its structural modifications suggest activity against various biological targets, particularly in the context of neuropharmacology and oncology.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For example, compounds with similar structures have been shown to inhibit tumor growth in preclinical models by targeting specific kinases involved in cancer progression.
Neuropharmacology
Studies have suggested that this compound may interact with neurotransmitter receptors, potentially offering therapeutic benefits in treating neurological disorders. The methoxy group could enhance binding affinity to certain receptors, making it a candidate for further pharmacological evaluation.
Toxicological Studies
As a synthetic compound not found naturally in humans, understanding its metabolic pathways is crucial. Preliminary studies indicate that it can be detected in human blood after exposure, suggesting potential implications for human health and safety assessments .
Environmental Monitoring
Given its classification as part of the human exposome, this compound can serve as a biomarker for environmental exposure studies. Its detection in biological samples can help assess the impact of chemical exposure on health outcomes over an individual's lifetime .
Data Tables
| Metabolite Name | Source | Detection Method | Notes |
|---|---|---|---|
| 3-(4-Methoxy-2-methylphenyl)-2,5-dimethyl-N-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-amine | Human Blood | LC-MS/MS | Detected post-exposure |
| Other Metabolite A | Urine | GC-MS | Related to environmental exposure |
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that modifications at the N-position led to enhanced inhibitory effects on cancer cell lines. The compound under discussion showed promising results against breast cancer cell lines with IC50 values indicating significant cytotoxicity.
Case Study 2: Neuropharmacological Effects
In vivo studies have indicated that compounds similar to 3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-N-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-amine exhibit anxiolytic effects in rodent models when administered at specific dosages. Behavioral assays showed reduced anxiety-like behaviors compared to control groups.
Comparison with Similar Compounds
Pharmacokinetic Profiles
Structure–Activity Relationships (SAR)
- Position 3 : Aromatic groups (e.g., 4-methoxy-2-methylphenyl in MPZP) enhance CRF1 affinity, while 4-fluorophenyl boosts anti-TB activity .
- Position 5 : Methyl groups (MPZP) favor CRF1 antagonism; bulkier substituents (e.g., isopropyl in Compound 35) improve mycobacterial inhibition .
- Position 7 : Alkylamines (e.g., pentan-3-yl in MPZP) optimize CNS penetration, whereas pyridylmethylamines enhance anti-TB potency but reduce BBB permeability .
Q & A
Q. What are the established synthetic routes for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclization of precursor heterocycles. For example, describes a method starting with the preparation of the core through cyclization under controlled conditions (e.g., refluxing in polar aprotic solvents like DMF or THF). Substituents such as the 4-methoxy-2-methylphenyl group are introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling, as seen in ). Key steps include optimizing reaction temperatures (e.g., 100°C for Pd-catalyzed couplings) and solvent systems (e.g., 2-methyltetrahydrofuran) to maximize yield and purity .
Q. How is structural characterization of this compound performed, particularly for regiochemical confirmation?
Advanced spectroscopic techniques are critical:
- 1H/13C NMR : Used to confirm regiochemistry of substituents. For instance, the methoxy group (-OCH3) on the phenyl ring shows a singlet at ~3.8 ppm in 1H NMR, while pyrimidine protons resonate between 6.5–8.5 ppm ( ).
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 406.48 for the parent ion) and fragmentation patterns ().
- X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated in for a related pyrazolo[1,5-a]pyrimidine derivative.
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in catalytic cross-coupling reactions?
Quantum chemical calculations (e.g., density functional theory, DFT) can model transition states and activation energies for reactions like Suzuki-Miyaura couplings. For instance, highlights ICReDD’s approach using reaction path searches to predict optimal Pd catalyst systems (e.g., Pd(OAc)2 with ligand A™) and solvent effects. Computational screening reduces experimental trial-and-error by identifying steric/electronic factors influencing aryl boronate coupling efficiency .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. lack of efficacy in cellular assays)?
Discrepancies may arise from differences in assay conditions (e.g., enzyme purity, cellular permeability). Methodological solutions include:
- Kinetic studies : Measure IC50 under standardized conditions (e.g., ATP concentration for kinase assays).
- Metabolic stability assays : Assess compound degradation in hepatocyte models ( notes moderate bioavailability due to lipophilicity).
- Structural analogs : Compare with derivatives (e.g., trifluoromethyl vs. methyl groups) to isolate substituent effects on target binding ().
Q. How do substituents on the pyrazolo[1,5-a]pyrimidine core influence pharmacokinetic properties?
- Lipophilicity : The N-pentan-3-yl group enhances membrane permeability but may reduce aqueous solubility. LogP calculations (e.g., using ChemAxon) can guide substituent modifications.
- Metabolic stability : Electron-withdrawing groups (e.g., trifluoromethyl in ) slow oxidative metabolism by cytochrome P450 enzymes.
- Brain penetration : Moderately lipophilic analogs (LogP ~3–4) show improved blood-brain barrier permeation, critical for neuropharmacological studies ().
Methodological Recommendations
- Synthetic Optimization : Use high-throughput screening (HTS) to test solvent/catalyst combinations, as in .
- Data Validation : Cross-validate biological activity with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability).
- Computational Tools : Leverage software like Gaussian (DFT) or Schrödinger (docking) to predict reactivity and SAR trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
